molecular formula C10H20O2Si B14449210 [(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxy](trimethyl)silane CAS No. 73311-52-1

[(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxy](trimethyl)silane

Cat. No.: B14449210
CAS No.: 73311-52-1
M. Wt: 200.35 g/mol
InChI Key: NVZYRUPMFIJBKB-UHFFFAOYSA-N
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Description

(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane is a chemical compound with the molecular formula C10H20O2Si It is a derivative of butadiene and is characterized by the presence of an ethoxy group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane typically involves the reaction of 1-ethoxy-2-methylbuta-1,3-diene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:

1-Ethoxy-2-methylbuta-1,3-diene+Trimethylsilyl chloride(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane\text{1-Ethoxy-2-methylbuta-1,3-diene} + \text{Trimethylsilyl chloride} \rightarrow \text{(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane} 1-Ethoxy-2-methylbuta-1,3-diene+Trimethylsilyl chloride→(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane involves its reactivity with various molecular targets. The ethoxy and trimethylsilyl groups can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-3-(trimethylsilyloxy)butadiene
  • 1,3-Butadiene, 1-ethoxy-, (E)
  • 1,2-Butadiene, 3-methyl-

Uniqueness

(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both an ethoxy group and a trimethylsilyl group allows for versatile chemical transformations and applications in various fields.

Properties

CAS No.

73311-52-1

Molecular Formula

C10H20O2Si

Molecular Weight

200.35 g/mol

IUPAC Name

(1-ethoxy-2-methylbuta-1,3-dienoxy)-trimethylsilane

InChI

InChI=1S/C10H20O2Si/c1-7-9(3)10(11-8-2)12-13(4,5)6/h7H,1,8H2,2-6H3

InChI Key

NVZYRUPMFIJBKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C(C)C=C)O[Si](C)(C)C

Origin of Product

United States

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